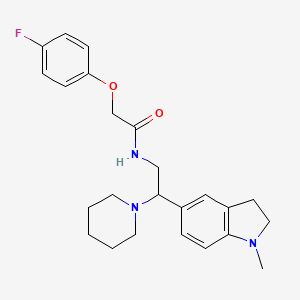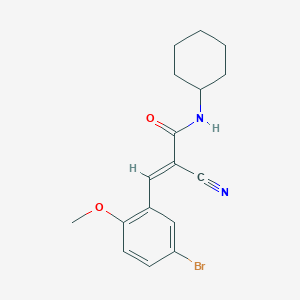
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide, also known as BRD0705, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Enaminone Chemistry : Enamino-thiones and enaminones are prepared through reactions involving specific precursors, leading to compounds with potential biological activities. Studies like Rasmussen, Shabana, and Lawesson (1981) delve into the preparation and alkylation of cyclic and non-cyclic enamino-thiones, highlighting the versatility of enaminones in synthetic chemistry (Rasmussen, Shabana, & Lawesson, 1981).
Crystallographic Studies : X-ray crystallography provides insights into the structure and conformation of enaminones, as shown in the study by Edafiogho et al. (2003), where the structure of a potent anticonvulsant enaminone was established. Such studies are crucial for understanding the relationship between structure and biological activity (Edafiogho et al., 2003).
Chemical Properties and Reactions
Analog Synthesis : Analogues of active metabolites, such as those studied by Ghosh, Zheng, and Uckun (1999), are crucial for the development of new pharmaceuticals. These analogues can inhibit specific enzymes or receptors, demonstrating the significance of structural modifications in medicinal chemistry (Ghosh, Zheng, & Uckun, 1999).
Cytotoxicity Studies : The synthesis and characterization of new compounds, such as those by Hassan, Hafez, and Osman (2014), assess their cytotoxicity against various cancer cell lines. Such research is foundational for the discovery of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Biological Applications
Anticonvulsant Properties : Enaminones, due to their unique structure, have shown potential as anticonvulsants. Studies like that of Kombian, Edafiogho, and Ananthalakshmi (2005) investigate their mechanism of action, suggesting these compounds work by enhancing GABA levels in the brain, providing a new avenue for the treatment of epilepsy and other seizure disorders (Kombian, Edafiogho, & Ananthalakshmi, 2005).
Analytical Characterization : The identification and quantification of psychoactive substances in biological matrices are crucial for forensic and clinical toxicology. De Paoli et al. (2013) demonstrated methods for analyzing arylcyclohexylamines, underscoring the importance of analytical techniques in understanding the pharmacokinetics and toxicology of novel psychoactive substances (De Paoli et al., 2013).
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-22-16-8-7-14(18)10-12(16)9-13(11-19)17(21)20-15-5-3-2-4-6-15/h7-10,15H,2-6H2,1H3,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPWIGBDSIAMAS-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

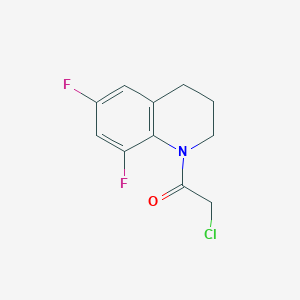
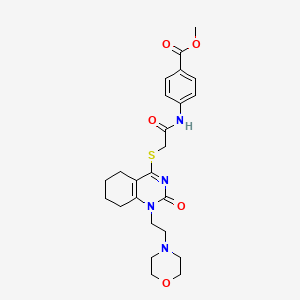
![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2747877.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide](/img/structure/B2747878.png)
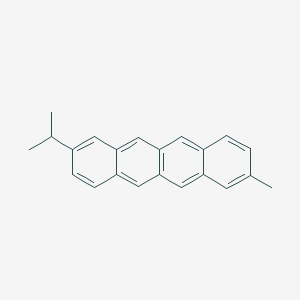
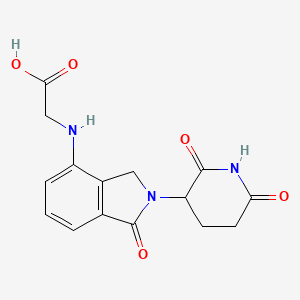
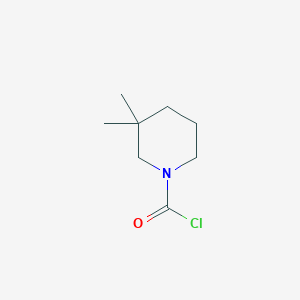
![N-(furan-2-ylmethyl)-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2747883.png)

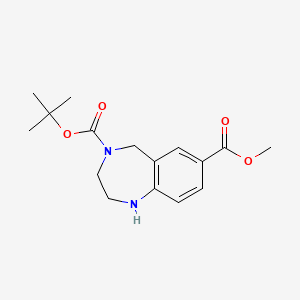
![2-(2-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2747890.png)

